[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine
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Overview
Description
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine is an organic compound with the molecular formula C13H17N. It is a derivative of propargylamine, which is known for its wide range of applications in organic synthesis and medicinal chemistry. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the alkylation of an amine with a propargyl halide. For instance, the reaction between 2-methyl-3-phenylprop-2-en-1-ylamine and propargyl bromide in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. This action is relevant in the treatment of neurological disorders like Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine: This compound has a similar structure but with a methoxy group, which may alter its chemical and biological properties.
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine: This compound differs by having a propyl group instead of a propargyl group, affecting its reactivity and applications.
Uniqueness
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propargyl group is particularly important for its role in medicinal chemistry, as it can interact with various biological targets and pathways.
Properties
IUPAC Name |
(E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13/h3-8,10,14H,1,9,11H2,2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNPHKNKYFDTGJ-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CNCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CNCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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